Ethanol,2-[(2-aminophenyl)sulfonyl]-
Description
Contextualization within Organosulfur Compound Classes
Organosulfur compounds, a broad class of organic molecules containing carbon-sulfur bonds, are integral to both biological systems and industrial processes. jmchemsci.comchemicalbull.com This class is diverse, encompassing functional groups such as thiols, sulfides, disulfides, sulfoxides, and sulfones. jmchemsci.comwikipedia.org Ethanol (B145695), 2-[(2-aminophenyl)sulfonyl]- belongs to the sulfone subclass, characterized by a sulfur atom connected to two oxygen atoms and two carbon atoms. jmchemsci.com The presence of both a sulfonyl group and an amino alcohol further situates it within the more specialized category of sulfonyl-containing amino alcohols. These compounds are recognized for their utility as building blocks in the synthesis of more complex molecules.
Significance of the Sulfonyl and Aminophenyl Moieties in Synthetic Design
The synthetic versatility of Ethanol, 2-[(2-aminophenyl)sulfonyl]- stems from the distinct properties of its sulfonyl and aminophenyl groups.
The Sulfonyl Group: The sulfonyl group (-SO2-) is a powerful electron-withdrawing group, a characteristic that significantly influences the reactivity of the entire molecule. fiveable.me This property can stabilize adjacent negative charges, making it useful in directing the formation of specific isomers in aromatic substitution reactions. fiveable.me In synthetic strategies, sulfonyl groups can be employed as temporary "blocking groups" to control the position of incoming substituents on an aromatic ring. masterorganicchemistry.com For instance, by occupying the para position, a sulfonyl group can direct subsequent reactions to the ortho position, after which the sulfonyl group can be removed. masterorganicchemistry.com Furthermore, the sulfonyl group is a key component in many pharmaceuticals and agrochemicals, contributing to their biological activity and stability. fiveable.menbinno.com
The Aminophenyl Moiety: The aminophenyl group, consisting of an amino group (-NH2) attached to a benzene (B151609) ring, is a cornerstone of medicinal chemistry and materials science. researchgate.netnih.gov The amino group is a versatile functional handle that can undergo a wide range of chemical transformations. numberanalytics.com A primary application of the aminophenyl group in compounds like Ethanol, 2-[(2-aminophenyl)sulfonyl]- is in the synthesis of azo dyes. The amino group can be readily converted into a diazonium salt, which then couples with other aromatic compounds to form the characteristic azo linkage responsible for vibrant colors. vulcanchem.com The position of the amino group on the phenyl ring (ortho, in this case) influences the final properties of the resulting dye. vulcanchem.com
Overview of Research Directions for Aminophenyl Sulfonyl Ethanol Derivatives
Research involving aminophenyl sulfonyl ethanol derivatives is primarily focused on their application as intermediates in the synthesis of reactive dyes. jlu.edu.cnjlu.edu.cngoogle.com These dyes are designed to form strong, covalent bonds with textile fibers, resulting in excellent color fastness. The ethanol portion of the molecule, often converted to a sulfate (B86663) ester, provides the reactive handle for this process. jlu.edu.cngoogle.com
The general synthetic pathway to create these dye intermediates involves multiple steps. For the meta-isomer, 2-[(3-aminophenyl)sulfonyl]ethanol, the synthesis can start from nitrobenzene, which undergoes sulfochlorination and subsequent reduction to form a sulfinate. This is followed by ethoxylation and a final reduction of the nitro group to an amino group. wikipedia.org The resulting aminophenyl sulfonyl ethanol can then be used as a precursor for a variety of reactive dyes, such as C.I. Reactive Blue 19 and C.I. Reactive Yellow 145. wikipedia.orgchemicalbook.com
While the primary application remains in the dye industry, the inherent reactivity of the functional groups in aminophenyl sulfonyl ethanol derivatives suggests potential for their use as building blocks in the synthesis of novel pharmaceutical compounds and other advanced materials. guidechem.comontosight.ai
Compound Data
Below are tables detailing the physicochemical properties of Ethanol, 2-[(2-aminophenyl)sulfonyl]- and its meta-isomer.
Table 1: Physicochemical Properties of Ethanol, 2-[(2-aminophenyl)sulfonyl]-
| Property | Value |
|---|---|
| CAS Number | 88571-24-8 |
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 g/mol |
| Solubility | Moderately soluble in polar aprotic solvents like DMSO (23 mg/mL at 25°C), limited solubility in water (<1 mg/mL). vulcanchem.com |
| Stability | Stable under inert atmospheres but can be prone to oxidation in the presence of light. vulcanchem.com |
Table 2: Spectroscopic Data Insights for Ethanol, 2-[(2-aminophenyl)sulfonyl]- Analogs
| Spectroscopic Technique | Expected Features |
|---|---|
| IR Spectroscopy | Strong absorption bands are anticipated around 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) for the sulfonyl group. vulcanchem.com |
| NMR Spectroscopy | The hydroxyl proton of the ethanol moiety is expected to show a broad signal around δ 2.5–3.5 ppm. The aromatic protons of the ortho-aminophenyl group would likely appear as a complex multiplet. vulcanchem.com |
Table 3: Physicochemical Properties of 2-[(3-Aminophenyl)sulfonyl]ethanol (meta-isomer)
| Property | Value |
|---|---|
| CAS Number | 5246-57-1 |
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 g/mol |
| Melting Point | 74-75 °C |
| Boiling Point (Predicted) | 487.7±45.0 °C |
| Density (Predicted) | 1.364±0.06 g/cm³ |
| pKa (Predicted) | 13.73±0.10 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJSJUYBQKAJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548846 | |
| Record name | 2-(2-Aminobenzene-1-sulfonyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88571-24-8 | |
| Record name | 2-[(2-Aminophenyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88571-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminobenzene-1-sulfonyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[(2-aminophenyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Aminophenyl Sulfonyl Ethanol and Analogues
Advanced Synthetic Approaches and Catalytic Methods
Modern organic synthesis has increasingly turned to transition metal catalysis to construct C-S bonds with high efficiency and functional group tolerance, providing powerful alternatives to classical methods.
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl sulfones. These methods typically involve the coupling of an aryl electrophile (like an aryl halide or boronic acid) with a sulfur-containing nucleophile. tandfonline.commdpi.com Nickel catalysts, for example, have been effectively used for the sulfonylation of (hetero)aryl boronic acids with potassium metabisulfite (B1197395) (K2S2O5) and 2-chlorothiazoles, demonstrating a redox-neutral approach to aryl sulfone synthesis. researchgate.net Similarly, palladium and copper catalysts are widely employed for the arylation of sulfinates. mdpi.com These catalytic systems offer significant advantages over traditional methods, such as Friedel-Crafts sulfonylation, by providing milder reaction conditions and greater control over regioselectivity, thereby avoiding the formation of unwanted isomers. tandfonline.comresearchgate.net
Table 1: Examples of Transition Metal-Catalyzed Sulfone Synthesis
| Catalyst System | Aryl Source | Sulfur Source | Key Features |
| Nickel(II) triflate / dtbpy | (Hetero)aryl boronic acids | K2S2O5 / 2-chlorothiazoles | Redox-neutral sulfonylation. researchgate.net |
| Palladium complexes | Aryl halides / Boronic acids | Sulfinate salts | High functional group tolerance. mdpi.com |
| Copper complexes | Aryl boronic acids | Sulfinate salts | Chan-Lam type coupling conditions. acs.org |
C-H Functionalization Strategies for Sulfone Synthesis
Direct C-H functionalization has emerged as a highly atom-economical strategy for synthesizing aryl sulfones, as it circumvents the need for pre-functionalized starting materials like aryl halides or boronic acids. mdpi.comresearchgate.net This approach involves the direct coupling of an aromatic C-H bond with a sulfonyl source, often guided by a directing group on the aromatic substrate. Palladium-catalyzed C-H activation is a prominent example, where arenes are directly coupled with sulfonyl donors such as N-methoxy arenesulfonamides to form diaryl sulfones. researchgate.net These methods are considered mild, reliable, and efficient for creating C-S bonds directly from simple arenes. researchgate.netresearchgate.net The development of site-selective C-H sulfination sequences provides access to valuable aryl sulfinate precursors, which can then be converted to a variety of sulfonyl-containing compounds. nih.gov
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. A palladium-catalyzed, three-component aminosulfonylation has been developed using this technique to produce a wide range of aromatic sulfonamides. rsc.orgrsc.org The reaction utilizes aryl bromides or aromatic carboxylic acids, an amine, and potassium metabisulfite (K2S2O5) as the sulfur dioxide source. rsc.org By employing mechanical energy via ball milling, this method provides a shortcut to sulfonamides, accommodates various primary and secondary amines, and tolerates a broad array of functional groups. rsc.orgrsc.org This solvent-free approach aligns with the principles of green chemistry while efficiently constructing the sulfonamide linkage.
Copper catalysis has proven highly effective for the direct, single-step synthesis of sulfonamides through three-component reactions. nih.govscispace.com This strategy brings together two large and readily available classes of starting materials—(hetero)aryl boronic acids and amines—with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.orgnih.gov The use of a Cu(II) catalyst facilitates the efficient union of these three components, offering a direct route to a diverse library of sulfonamides. acs.orgscispace.com Another variation employs aryldiazonium tetrafluoroborates, DABSO, and N-chloroamines in a copper-catalyzed aminosulfonylation that proceeds under mild conditions. organic-chemistry.org These methods are highly valued in discovery chemistry for their operational simplicity and broad substrate scope, including the ability to incorporate drug fragments into the process. nih.govscispace.com
Table 2: Three-Component Sulfonamide Synthesis Methods
| Catalyst | Component 1 | Component 2 | Sulfur Source |
| Palladium | Aryl bromide | Amine | K2S2O5 rsc.org |
| Copper(II) | (Hetero)aryl boronic acid | Amine | DABSO nih.govscispace.com |
| Copper(II) | Aryldiazonium salt | N-chloroamine | DABSO organic-chemistry.org |
Nickel-Catalyzed Enantioselective α-Alkenylation of N-Sulfonyl Amines
While not a direct method for synthesizing the core structure of 2-[(2-aminophenyl)sulfonyl]ethanol, nickel-catalyzed reactions involving N-sulfonyl amines highlight advanced transformations within this chemical space. A notable example is the enantioselective α-alkenylation of linear N-sulfonyl amines with alkynes. acs.orgnih.gov This atom-economical method, enabled by a P-chiral phosphine (B1218219) ligand, produces a wide variety of chiral α-branched allylic amines without requiring external oxidants or reductants. acs.orgnih.govfigshare.com The reaction proceeds with high enantioselectivity and represents a powerful platform for accessing valuable chiral building blocks, such as α-amino amides and β-amino alcohols, from readily available starting materials. acs.orgnih.gov This showcases the versatility of N-sulfonyl groups in directing complex, stereoselective transformations. acs.orgfigshare.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, has led to the development of innovative and sustainable synthetic protocols. These methods aim to enhance reaction efficiency while minimizing the environmental impact.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgscribd.com In the synthesis of sulfonamides, microwave irradiation facilitates the rapid and efficient formation of the sulfonamide bond.
One notable microwave-assisted protocol involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgresearchgate.net This method utilizes an activating agent, such as 2,4,6-trichloro- researchgate.netrsc.orgresearchgate.net-triazine (TCT), in a two-step microwave-irradiated process. The first step involves the reaction of the sulfonic acid with TCT, followed by the addition of an amine in the second step. organic-chemistry.org This approach circumvents the need to isolate traditionally reactive and unstable sulfonyl chlorides. organic-chemistry.org
The conditions for microwave-assisted synthesis of various sulfonamides are summarized in the table below, showcasing the significant reduction in reaction time and improvement in yields. For instance, reactions that would typically take several hours can be completed in minutes under microwave irradiation. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Sulfonamide Synthesis
| Entry | Sulfonic Acid/Sulfonyl Chloride | Amine | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | p-Toluenesulfonic acid | Benzylamine | Conventional | 12 h | 75 | organic-chemistry.org |
| 2 | p-Toluenesulfonic acid | Benzylamine | Microwave | 10 min | 92 | organic-chemistry.org |
| 3 | Benzenesulfonic acid | Morpholine | Conventional | 8 h | 80 | scribd.com |
| 4 | Benzenesulfonic acid | Morpholine | Microwave | 15 min | 95 | scribd.com |
| 5 | 4-Nitrobenzenesulfonyl chloride | Aniline | Conventional | 6 h | 85 | nih.gov |
| 6 | 4-Nitrobenzenesulfonyl chloride | Aniline | Microwave | 7 min | 94 | nih.gov |
Organic Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Solvent-free, or neat, reaction conditions are highly desirable for the synthesis of sulfonamides.
Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has been successfully applied to the synthesis of sulfonamides. rsc.orgrsc.org A one-pot, two-step mechanochemical approach has been developed for the synthesis of sulfonamides from disulfides. This method involves the tandem oxidation-chlorination of the disulfide in the presence of a solid acidic catalyst, followed by amination. rsc.orgrsc.org This solvent-free protocol is not only environmentally friendly but also cost-effective. rsc.org
Another solvent-free approach utilizes anhydrous potassium carbonate or sodium bicarbonate to facilitate the reaction between sulfonyl chlorides and amines, which also prevents the formation of byproducts. researchgate.net These solid-state reactions are often characterized by high efficiency and simplified purification procedures.
Oxidative N-Functionalization of Primary Sulfonamides
The direct functionalization of the nitrogen atom in primary sulfonamides offers a versatile route to a wide array of analogues. Oxidative N-functionalization provides a direct method for forming C-N bonds, expanding the chemical space accessible from a common sulfonamide precursor.
A recently developed method describes the direct oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes. rsc.orgrsc.org This reaction proceeds through a catalytic system comprising sodium iodide and sodium percarbonate, leading to the formation of α-sulfonamido acetals. rsc.orgrsc.org This protocol is characterized by its broad functional group tolerance and scalability, making it attractive for medicinal chemistry applications. rsc.org
The proposed mechanism involves the in-situ generation of a reactive nitrogen species from the primary sulfonamide, which then undergoes a coupling reaction with the aldehyde. rsc.org This strategy allows for the late-stage functionalization of complex molecules containing a primary sulfonamide moiety. Furthermore, photocatalytic methods have been explored for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates. nih.gov
Water as a Solvent and Byproduct in Sulfonamide Synthesis
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis is highly encouraged to minimize the reliance on hazardous organic solvents. researchgate.net The synthesis of sulfonamides in aqueous media has been successfully demonstrated through various protocols. mdpi.comrsc.org
Catalyst-free methodologies for sulfonamide synthesis have been developed using water or ethanol (B145695) as the solvent at room temperature. researchgate.net These reactions often employ an excess of the amine to act as a base. Another approach involves conducting the reaction in water under dynamic pH control, which allows for the use of equimolar amounts of the amine and sulfonyl chloride. rsc.org
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Sulfonyl Group
The electron-withdrawing nature of the sulfonyl group also increases the acidity of protons on adjacent carbon atoms. This effect is crucial for the stabilization of adjacent carbanions, as will be discussed in section 3.1.3.
| Functional Group | Electronic Effect | Impact on Aromatic Ring |
|---|---|---|
| Sulfonyl (-SO₂) | Strongly Electron-Withdrawing (Inductive and Resonance) | Deactivates the ring towards electrophilic substitution |
| Amino (-NH₂) | Strongly Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Activates the ring towards electrophilic substitution (ortho, para-directing) |
While the sulfonyl group itself is generally a poor leaving group in nucleophilic substitution reactions, it can be readily converted into a sulfonate ester, which is an excellent leaving group. nih.govresearchgate.net For instance, the hydroxyl group of the ethanol (B145695) moiety can be transformed into a sulfonate, such as a tosylate or mesylate. However, in the context of the 2-[(2-aminophenyl)sulfonyl] moiety itself departing, this is less common under typical synthetic conditions. researchgate.net
In certain transformations, particularly those involving organometallic reagents, the entire sulfonyl group can be displaced. The feasibility of such reactions is highly dependent on the specific reaction conditions and the nature of the nucleophile. nih.gov
The sulfonyl group is highly effective at stabilizing a negative charge on an adjacent carbon atom (an α-sulfonyl carbanion). nd.edusiue.edu This stabilization arises from a combination of inductive effects and the ability of the sulfur atom to accommodate the negative charge through d-orbital participation (pπ-dπ overlap). researchgate.net This property is fundamental to the synthetic utility of many sulfone-containing compounds, as it allows for the facile generation of carbanions that can then participate in various carbon-carbon bond-forming reactions. siue.eduresearchgate.net
In the case of Ethanol, 2-[(2-aminophenyl)sulfonyl]-, the protons on the carbon atom adjacent to the sulfonyl group (the α-carbon of the ethanol chain) are more acidic than those in a typical alcohol due to this stabilizing effect.
| Stabilizing Factor | Mechanism | Effect on Carbanion |
|---|---|---|
| Inductive Effect | The electronegative sulfonyl group pulls electron density away from the carbanion. | Increased stability. |
| pπ-dπ Overlap | The lone pair of the carbanion can delocalize into the empty d-orbitals of the sulfur atom. | Significant resonance stabilization. |
Reactions Involving the Amino Group
The primary amino group (-NH₂) is a site of high reactivity in Ethanol, 2-[(2-aminophenyl)sulfonyl]-. Its nucleophilic character and susceptibility to oxidation are key aspects of its chemical behavior.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. uni-muenchen.dersc.orgorganic-chemistry.org It can readily participate in nucleophilic substitution reactions with a variety of electrophiles. For example, it can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. It can also be alkylated, although over-alkylation to form secondary and tertiary amines can be a competing process.
The nucleophilicity of the amino group is somewhat modulated by the electron-withdrawing sulfonyl group in the ortho position. While the sulfonyl group reduces the electron density on the aromatic ring, the direct effect on the basicity and nucleophilicity of the amino group is complex and can be influenced by steric hindrance.
Aromatic amines are susceptible to oxidation, and the amino group of Ethanol, 2-[(2-aminophenyl)sulfonyl]- is no exception. researchgate.net The specific products of oxidation depend on the oxidizing agent and the reaction conditions. Mild oxidation may lead to the formation of nitroso or nitro compounds. jchemrev.comacsgcipr.org Stronger oxidizing agents can lead to more complex reaction pathways, including polymerization or degradation of the aromatic ring.
The presence of the sulfonyl group can influence the oxidation potential of the amino group. The electron-withdrawing nature of the sulfonyl group makes the amino group less electron-rich and therefore potentially less susceptible to oxidation compared to aniline. However, the specific oxidation pathways for 2-aminophenyl sulfones can be complex and may involve the sulfur atom as well.
Functionalization of the Ethanol Moiety
The primary hydroxyl group of the ethanol side chain is a key site for functionalization, allowing for the modification of the compound's physical and chemical properties.
The primary hydroxyl group in Ethanol, 2-[(2-aminophenyl)sulfonyl]- is expected to undergo typical reactions of primary alcohols. One of the most common and important reactions is esterification. For instance, sulfation of the hydroxyl group is a known transformation for analogous aminophenylsulfonyl ethanol compounds. The hydrogen sulfate (B86663) ester of the related compound 2-[(3-aminophenyl)sulfonyl]ethanol is a known intermediate in the synthesis of reactive dyes. jlu.edu.cn Similarly, the para-isomer, 2-[(4-aminophenyl)sulfonyl]ethanol, also forms a hydrogen sulfate ester. google.comsielc.com
These reactions are typically carried out using a strong sulfonating agent, such as oleum (B3057394) or chlorosulfonic acid. The resulting sulfate ester introduces a highly water-soluble group, which is a desirable property for applications such as reactive dyes.
| Reactant | Reagent | Product | Significance |
|---|---|---|---|
| Ethanol, 2-[(2-aminophenyl)sulfonyl]- (hypothetical) | Sulfuric Acid/Oleum | Ethanol, 2-[(2-aminophenyl)sulfonyl]-, hydrogen sulfate ester | Increased water solubility, reactive dye intermediate. |
| 2-[(3-aminophenyl)sulfonyl]ethanol | Oleum | 2-[(3-aminophenyl)sulfonyl]ethanol hydrogen sulfate | Intermediate for KN type reactive dyes. jlu.edu.cn |
| 2-[(4-aminophenyl)sulfonyl]ethanol | Not specified | Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | Used in the production of reactive dyes of the vinyl sulfone type. google.com |
Beyond sulfation, the hydroxyl group is also susceptible to reaction with other electrophiles. For example, it can be acylated with acid chlorides or anhydrides to form esters, or alkylated with alkyl halides to form ethers, although these specific reactions for Ethanol, 2-[(2-aminophenyl)sulfonyl]- are not detailed in the available literature. The reactivity of the hydroxyl group is a critical aspect in the use of this compound as a building block in organic synthesis.
Proposed Reaction Mechanisms in Sulfonamide Formation
The synthesis of sulfonamides, in general, involves the reaction of a sulfonyl chloride with a primary or secondary amine. While specific mechanistic studies for the formation of Ethanol, 2-[(2-aminophenyl)sulfonyl]- via this route are not available, a general mechanism can be proposed based on established organic chemistry principles.
The formation of the sulfonamide linkage typically proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.
A plausible synthetic route to Ethanol, 2-[(2-aminophenyl)sulfonyl]- involves the reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine (B43304), followed by the reduction of the nitro group. The mechanism for the initial sulfonamide formation step is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the electron-deficient sulfur atom of 2-nitrobenzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.
Chloride Elimination: The intermediate is unstable and collapses, with the chloride ion acting as a leaving group.
Deprotonation: A base, which can be another molecule of ethanolamine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the stable sulfonamide, 2-[(2-nitrophenyl)sulfonyl]ethanol.
This proposed mechanism is consistent with the general understanding of sulfonamide synthesis and is a fundamental reaction in organic chemistry. The subsequent reduction of the nitro group to an amino group would then yield the target compound, Ethanol, 2-[(2-aminophenyl)sulfonyl]-.
Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Ethanol (B145695), 2-[(2-aminophenyl)sulfonyl]- is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
Identification of Characteristic N-H, S=O, and C-N Stretching Vibrations
The presence of a primary amine (-NH₂), a sulfonyl (-SO₂-), and a carbon-nitrogen (C-N) bond gives rise to distinct vibrational modes. The primary amine group is typically characterized by a pair of medium-intensity absorption bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. The sulfonyl group is readily identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected to appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is anticipated to be observed in the 1335-1250 cm⁻¹ region.
Analysis of Aromatic and Aliphatic C-H/C=C Modes
The molecule contains both aromatic and aliphatic moieties, each with characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations are expected to produce a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl group are anticipated to appear as strong absorptions in the 2960-2850 cm⁻¹ region.
Table 1: Expected Characteristic FT-IR Absorption Bands for Ethanol, 2-[(2-aminophenyl)sulfonyl]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretching (asymmetric & symmetric) | 3500 - 3300 |
| Aromatic Ring | C-H Stretching | 3100 - 3000 |
| Ethyl Group (-CH₂CH₂-) | C-H Stretching | 2960 - 2850 |
| Aromatic Ring | C=C Stretching | 1600 - 1450 |
| Sulfonyl (-SO₂) | S=O Asymmetric Stretching | 1350 - 1300 |
| Aromatic Amine | C-N Stretching | 1335 - 1250 |
| Sulfonyl (-SO₂) | S=O Symmetric Stretching | 1160 - 1120 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis of Amine and Sulfonamide Protons
The ¹H NMR spectrum of Ethanol, 2-[(2-aminophenyl)sulfonyl]- is expected to show distinct signals for the amine, hydroxyl, aromatic, and aliphatic protons. The protons of the primary amine (-NH₂) are anticipated to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The hydroxyl (-OH) proton of the ethanol group would also likely appear as a broad singlet. The four protons of the ortho-substituted aromatic ring are expected to resonate in the aromatic region, typically between 6.5 and 8.0 ppm, and their splitting patterns will be complex due to spin-spin coupling. The two methylene (B1212753) (-CH₂-) groups of the ethanol moiety would appear as two distinct triplets, with the methylene group adjacent to the sulfonyl group expected to be at a higher chemical shift (downfield) compared to the methylene group adjacent to the hydroxyl group.
¹³C NMR Characterization of Carbon Framework
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. It is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The six aromatic carbons will resonate in the downfield region, typically between 110 and 150 ppm. The two aliphatic carbons of the ethanol group will appear in the upfield region, with the carbon atom bonded to the sulfonyl group expected at a higher chemical shift than the carbon atom bonded to the hydroxyl group.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Ethanol, 2-[(2-aminophenyl)sulfonyl]-
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 150 |
| -NH₂ | Variable (broad singlet) | - |
| -OH | Variable (broad singlet) | - |
| -SO₂-CH₂- | ~3.5 - 4.0 (triplet) | ~55 - 65 |
| -CH₂-OH | ~3.0 - 3.5 (triplet) | ~50 - 60 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of Ethanol, 2-[(2-aminophenyl)sulfonyl]- would provide information about its molecular weight and fragmentation pattern, which can be used to confirm its structure. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₈H₁₁NO₃S). Common fragmentation pathways for aromatic sulfones often involve the cleavage of the C-S and S-O bonds. For this molecule, fragmentation may involve the loss of the ethanol group, the sulfonyl group, or parts of the aminophenyl ring, leading to a series of fragment ions that can be used to piece together the molecular structure. A potential fragmentation could be the loss of SO₂, a common fragmentation for aromatic sulfonamides. nih.gov
Spectroscopic and Structural Characterization of Ethanol, 2-[(2-aminophenyl)sulfonyl]-
An in-depth analysis of the chemical compound Ethanol, 2-[(2-aminophenyl)sulfonyl]-, also known as 2-(2-aminophenyl)sulfonylethanol, relies on a suite of advanced analytical techniques to elucidate its molecular structure, weight, and solid-state architecture. These studies are fundamental to understanding its chemical properties and behavior.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For Ethanol, 2-[(2-aminophenyl)sulfonyl]-, which has a molecular formula of C8H11NO3S, the theoretical molecular weight is 201.25 g/mol vulcanchem.comchemicalbook.com.
In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis, particularly in positive ion mode, would be expected to show a prominent peak corresponding to the protonated molecule, or pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) for this ion would be observed at approximately 202.0532, confirming the molecular weight of the parent compound. The high-resolution mass measurement allows for the unambiguous confirmation of the elemental composition.
| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |
| Ethanol, 2-[(2-aminophenyl)sulfonyl]- | C8H11NO3S | 201.25 | ~202.053 |
This interactive table summarizes the key mass spectrometry data for the target compound.
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state.
The structure of Ethanol, 2-[(2-aminophenyl)sulfonyl]- contains chromophores—specifically the aminophenyl group—that are expected to give rise to characteristic electronic transitions. The benzene (B151609) ring contains π electrons, and the amino (-NH2) and sulfonyl (-SO2-) groups possess non-bonding (n) electrons.
The primary electronic transitions anticipated for this molecule are:
π → π (pi to pi star) transitions:* These are typically high-energy, high-intensity absorptions associated with the aromatic system of the phenyl ring.
n → π (n to pi star) transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen of the amino group or the oxygens of the sulfonyl group to an anti-bonding π* orbital of the aromatic ring.
While specific experimental UV-Vis absorption maxima (λmax) for Ethanol, 2-[(2-aminophenyl)sulfonyl]- are not widely reported in publicly available literature, related aromatic sulfonamides and aminophenols exhibit characteristic absorptions in the UV region vulcanchem.comresearchgate.net. The precise wavelength and intensity of these absorptions would be sensitive to the solvent environment. It is noted, however, that azo dyes synthesized from this compound exhibit maximum absorbance (λmax) values in the visible range of 480–520 nm vulcanchem.com.
| Transition Type | Involved Orbitals | Typical Energy Requirement | Expected Absorbance Region |
| π → π | Bonding π to anti-bonding π | High | Ultraviolet |
| n → π | Non-bonding n to anti-bonding π | Low to Moderate | Ultraviolet |
This interactive table outlines the expected electronic transitions for the compound.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, conformation, and the nature of intermolecular interactions that govern crystal packing. However, a specific crystal structure determination for Ethanol, 2-[(2-aminophenyl)sulfonyl]- is not available in the surveyed scientific literature. The following sections describe the information that would be obtained from such an analysis.
The crystallographic data would provide precise bond lengths, bond angles, and torsion angles for the molecule. A key aspect would be the conformation around the sulfur-nitrogen (S-N) bond. Studies on similar aromatic sulfonamides reveal that the geometry around the sulfur atom is typically a distorted tetrahedron nih.gov. The analysis would clarify the rotational arrangement of the aminophenyl group relative to the sulfonyl group, which can be influenced by steric hindrance and intramolecular interactions.
| Interaction Type | Potential Donor Group(s) | Potential Acceptor Group(s) | Role in Crystal Packing |
| Hydrogen Bonding | Amino (-NH2), Hydroxyl (-OH) | Sulfonyl (-SO2=O), Amino (-N), Hydroxyl (-O) | Primary stabilization of the crystal lattice |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Secondary stabilization through aromatic interactions |
This interactive table describes the likely intermolecular forces based on the compound's functional groups.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties. However, no specific DFT studies for "Ethanol, 2-[(2-aminophenyl)sulfonyl]-" were identified.
Geometry Optimization and Structural Parameter Prediction
No published data from DFT calculations on the optimized geometry and predicted structural parameters (bond lengths, bond angles, and dihedral angles) of "Ethanol, 2-[(2-aminophenyl)sulfonyl]-" are available.
Conformational Analysis and Energy Landscapes
A conformational analysis, which would identify the most stable conformers and map the potential energy landscape of the molecule, has not been reported for "Ethanol, 2-[(2-aminophenyl)sulfonyl]-".
Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)
Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO energy gap for "Ethanol, 2-[(2-aminophenyl)sulfonyl]-", which are crucial for understanding its chemical reactivity and electronic properties, is not available in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
There are no published Molecular Electrostatic Potential (MEP) maps for "Ethanol, 2-[(2-aminophenyl)sulfonyl]-". Such maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is used to study hyperconjugative interactions and charge delocalization within a molecule. No NBO analysis has been published for "Ethanol, 2-[(2-aminophenyl)sulfonyl]-".
Prediction of Vibrational Frequencies and Spectroscopic Data
Theoretical predictions of the vibrational frequencies (e.g., IR and Raman spectra) for "Ethanol, 2-[(2-aminophenyl)sulfonyl]-" based on computational methods have not been reported. These predictions are often used to aid in the interpretation of experimental spectroscopic data.
Ab Initio Molecular Orbital Methods
Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are instrumental in determining the electronic structure and geometry of molecules like "Ethanol, 2-[(2-aminophenyl)sulfonyl]-". By solving the Schrödinger equation, these calculations can predict a variety of molecular properties.
For "Ethanol, 2-[(2-aminophenyl)sulfonyl]-", ab initio calculations, such as those employing Hartree-Fock (HF) or more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Calculate the electronic energy: Obtain the total energy of the molecule, which is crucial for determining its stability.
Determine orbital energies: Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Generate molecular electrostatic potential (MEP) maps: Visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions.
These calculations provide a fundamental understanding of the intrinsic properties of the "Ethanol, 2-[(2-aminophenyl)sulfonyl]-" molecule, which forms the basis for more complex computational studies.
Quantitative Structure-Activity Relationship (QSAR) for Related Sulfonamides
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity or chemical reactivity. For sulfonamides, QSAR models have been developed to predict various properties, including toxicity and antibacterial activity. researchgate.net
The chemical reactivity of sulfonamides can be correlated with various quantum chemical parameters derived from computational methods like Density Functional Theory (DFT). researchgate.net These parameters provide insights into the electronic characteristics of the molecules. For a series of sulfonamide antibiotics, studies have shown that their toxicity (expressed as LD50) can be modeled using descriptors calculated with the B3LYP method and a 6-311++G(d,p) basis set. researchgate.net
Key quantum chemical descriptors that are often correlated with the reactivity and biological activity of sulfonamides include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to an acceptor.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter is associated with the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons.
ΔE (HOMO-LUMO Energy Gap): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Total Energy (TE): The total energy of the molecule in its optimized geometry.
A multi-linear regression analysis on a set of sulfonamides revealed a strong correlation between these quantum chemical descriptors and their toxicity, resulting in a QSAR model with good predictive power (R² = 0.9528). researchgate.net Such models suggest that the electronic properties of the sulfonamide functional group and its substituents are critical determinants of their biological interactions.
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to further characterize the chemical behavior of sulfonamides. These descriptors are defined as follows:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be calculated as: χ = -(EHOMO + ELUMO) / 2
Chemical Hardness (η): A measure of the resistance to a change in the electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2
Chemical Softness (S): The reciprocal of chemical hardness, representing the ease of charge transfer. S = 1 / η
Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.
Dipole Moment (μ): As mentioned earlier, this indicates the polarity of the molecule.
The table below presents hypothetical calculated values for "Ethanol, 2-[(2-aminophenyl)sulfonyl]-" based on typical values for related sulfonamides found in the literature. researchgate.net
| Parameter | Symbol | Hypothetical Value | Unit |
| Energy of HOMO | EHOMO | -6.5 | eV |
| Energy of LUMO | ELUMO | -1.2 | eV |
| Energy Gap | ΔE | 5.3 | eV |
| Electronegativity | χ | 3.85 | eV |
| Chemical Hardness | η | 2.65 | eV |
| Chemical Softness | S | 0.377 | eV-1 |
| Dipole Moment | μ | 4.5 | Debye |
These parameters are invaluable for predicting how "Ethanol, 2-[(2-aminophenyl)sulfonyl]-" will behave in a chemical or biological system. For instance, its hardness and softness can indicate its reactivity in enzymatic reactions, while its dipole moment will influence its interactions with polar receptors.
Theoretical Studies of Ligand-Receptor Interactions
Theoretical studies of ligand-receptor interactions aim to predict and analyze how a small molecule like "Ethanol, 2-[(2-aminophenyl)sulfonyl]-" binds to a biological target, such as an enzyme or a receptor. These studies are fundamental in drug discovery and design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Ethanol, 2-[(2-aminophenyl)sulfonyl]-", docking simulations would be used to predict its binding mode within the active site of a target protein.
The process of molecular docking involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and "Ethanol, 2-[(2-aminophenyl)sulfonyl]-" (ligand) are prepared. This includes adding hydrogen atoms, assigning atomic charges, and defining rotatable bonds in the ligand.
Docking Algorithm: A search algorithm explores a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode.
For sulfonamides, a common target is carbonic anhydrase. acs.org Docking studies of sulfonamide inhibitors with this enzyme have revealed key interactions. Typically, the deprotonated sulfonamide nitrogen coordinates with the zinc ion in the active site, while the sulfonyl oxygens form hydrogen bonds with amino acid residues like Thr199. acs.org The aromatic ring of the sulfonamide often engages in van der Waals interactions with hydrophobic residues in the binding pocket.
| Interaction Type | Ligand Group | Receptor Residue (Hypothetical) |
| Coordination | Sulfonamide Nitrogen | Zinc Ion |
| Hydrogen Bond | Sulfonyl Oxygen | Thr199 |
| Hydrogen Bond | Amino Group | Asp72 |
| van der Waals | Phenyl Ring | Phe131 |
| Hydrogen Bond | Ethanol (B145695) Hydroxyl | Gln92 |
These theoretical interaction studies are crucial for the rational design of new, more potent, and selective sulfonamide-based compounds. acs.org
Advanced Applications in Materials Science and Catalysis
Polymer Chemistry and Materials Engineering
The bifunctional nature of Ethanol (B145695), 2-[(2-aminophenyl)sulfonyl]-, possessing both an amine and a hydroxyl group, allows it to be integrated into various polymer systems to impart specific properties.
Synthesis of Novel Polymers and Composites
Design of Advanced Materials with Optical, Electrical, or Mechanical Properties
While the sulfonyl and aromatic components of the molecule suggest potential for influencing optical and electrical properties, specific research detailing the design of advanced materials with these characteristics using Ethanol, 2-[(2-aminophenyl)sulfonyl]- could not be identified.
Integration into Sulfonated Polymers for Specialized Membranes
There is no specific information available in the reviewed literature concerning the direct integration of Ethanol, 2-[(2-aminophenyl)sulfonyl]- into sulfonated polymers for the creation of specialized membranes.
Use as Hardening Agents in Epoxy Resins
Ethanol, 2-[(2-aminophenyl)sulfonyl]- functions as an effective additive and hardening agent in epoxy resin formulations. vulcanchem.com Its incorporation into the epoxy matrix leads to notable improvements in the material's thermal and structural properties. The primary amine and hydroxyl groups on the molecule can participate in the ring-opening polymerization of the epoxy groups, leading to a cross-linked polymer network.
Research has demonstrated that the addition of this compound at low concentrations can significantly enhance the performance of the resulting thermoset material. vulcanchem.com
Table 1: Effect of Ethanol, 2-[(2-aminophenyl)sulfonyl]- on Epoxy Resin Properties
| Property | Unmodified Epoxy Resin | Epoxy Resin with 0.5–1.0 wt% Additive |
|---|---|---|
| Thermal Stability (10% Weight Loss) | 290°C | 320°C |
| Crosslinking Density | Baseline | 1.8 x 10⁻³ mol/cm³ (Increased) |
This data indicates a significant improvement in the thermal stability and a higher degree of crosslinking upon the inclusion of Ethanol, 2-[(2-aminophenyl)sulfonyl]-. vulcanchem.com
Development of Organic Conductors, Semiconductors, and Molecular Wires
No specific studies or data were found regarding the application of Ethanol, 2-[(2-aminophenyl)sulfonyl]- in the development of organic conductors, semiconductors, or molecular wires.
Catalysis and Organic Synthesis
Detailed research findings on the application of Ethanol, 2-[(2-aminophenyl)sulfonyl]- as a catalyst or a key component in catalytic systems for organic synthesis are not presently available in the surveyed scientific literature.
Precursors for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, including their pore size, shape, and chemical environment, can be tailored by judicious selection of the organic linkers. Ethanol, 2-[(2-aminophenyl)sulfonyl]- possesses two key functionalities, the amino (-NH2) and hydroxyl (-OH) groups, which can act as coordination sites for metal ions, making it a potential candidate as a bifunctional organic linker in the synthesis of novel MOFs.
The presence of the amino group can be particularly advantageous. Amine-functionalized MOFs have been shown to exhibit enhanced properties for applications such as CO2 capture and catalysis. The basic nature of the amino group can increase the affinity of the MOF for acidic gases like carbon dioxide. Furthermore, the amino group can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to further tune the MOF's properties.
Table 1: Potential Coordination Modes of Ethanol, 2-[(2-aminophenyl)sulfonyl]- in MOF Synthesis
| Functional Group | Potential Coordination Mode | Impact on MOF Properties |
| Amino Group (-NH2) | Coordination to metal center | Enhanced gas sorption, catalytic activity, site for post-synthetic modification |
| Hydroxyl Group (-OH) | Coordination to metal center, Hydrogen bonding | Increased framework stability, modified porosity |
| Sulfonyl Group (-SO2) | Secondary interactions, structural support | Influence on framework topology and electronic properties |
While the direct use of Ethanol, 2-[(2-aminophenyl)sulfonyl]- as a primary linker in MOF synthesis has not been extensively reported, the principles of MOF chemistry suggest its potential for creating novel materials with tailored functionalities.
Utilization as Organic Catalysts
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Bifunctional organocatalysts, which possess both an acidic and a basic site, are of particular interest as they can activate both the nucleophile and the electrophile in a reaction, often leading to high efficiency and stereoselectivity. Ethanol, 2-[(2-aminophenyl)sulfonyl]- contains a basic amino group and a potentially acidic N-H proton (upon activation), along with the electron-withdrawing sulfonyl group which can influence the acidity and basicity of the neighboring groups.
The amino group can act as a Lewis base to activate carbonyl compounds through the formation of enamine or iminium ion intermediates. The sulfonyl group, being strongly electron-withdrawing, can enhance the acidity of the N-H proton of the amino group or the O-H proton of the hydroxyl group, allowing them to act as hydrogen-bond donors to activate electrophiles. This dual activation strategy is a hallmark of efficient bifunctional organocatalysis.
Table 2: Potential Organocatalytic Applications of Ethanol, 2-[(2-aminophenyl)sulfonyl]-
| Reaction Type | Role of Amino Group | Role of Sulfonyl/Hydroxyl Group |
| Aldol (B89426) Reaction | Enamine formation with ketone/aldehyde | Hydrogen bonding to activate the electrophilic carbonyl |
| Michael Addition | Enamine formation with donor | Hydrogen bonding to activate the Michael acceptor |
| Mannich Reaction | Iminium ion formation with aldehyde | Activation of the nucleophile |
The ortho-positioning of the amino and sulfonyl groups could lead to a pre-organized geometry that is favorable for concerted activation of both reaction partners, potentially leading to high catalytic activity and stereocontrol in asymmetric reactions if a chiral variant of the catalyst is used.
Role as Chiral Auxiliaries and Metal Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. Chiral ligands and auxiliaries play a crucial role in controlling the stereochemical outcome of these reactions. nih.gov Assuming the availability of an enantiomerically pure form of Ethanol, 2-[(2-aminophenyl)sulfonyl]-, its structure is well-suited for applications in asymmetric catalysis.
As a chiral ligand , the molecule can coordinate to a metal center through its amino and hydroxyl groups, forming a chiral environment around the metal. This chiral metal complex can then catalyze a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The sulfonyl group, while not directly coordinating to the metal, can exert steric and electronic effects that influence the stereoselectivity of the reaction.
As a chiral auxiliary , the molecule can be temporarily attached to a substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction on the substrate. After the reaction, the auxiliary can be cleaved off and ideally recovered for reuse. The amino and hydroxyl groups provide convenient handles for the attachment and removal of the auxiliary.
Table 3: Potential Applications in Asymmetric Catalysis
| Application | Key Structural Features | Potential Reactions |
| Chiral Ligand | Bidentate N,O-coordination, Chiral backbone | Asymmetric hydrogenation, Asymmetric allylic alkylation, Asymmetric Diels-Alder reaction |
| Chiral Auxiliary | Chiral scaffold, Reactive sites for attachment/detachment | Asymmetric aldol reactions, Asymmetric alkylations, Asymmetric conjugate additions |
The combination of a rigid aromatic backbone with a flexible chiral side chain containing two potential coordination sites makes enantiopure Ethanol, 2-[(2-aminophenyl)sulfonyl]- a promising candidate for the development of new and effective chiral ligands and auxiliaries for asymmetric synthesis.
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks
Hydrogen bonds are among the most significant directional forces in the self-assembly of organic molecules. In the crystalline structure of Ethanol (B145695), 2-[(2-aminophenyl)sulfonyl]-, the presence of hydrogen bond donors (the amino N-H and hydroxyl O-H groups) and acceptors (the sulfonyl oxygen atoms and the nitrogen of the amino group) leads to the formation of extensive and robust hydrogen bonding networks.
Investigation of N-H⋯O and O-H⋯O Interactions in Crystal Structures
Studies on related sulfonamide crystal structures have shown a strong preference for the amino and amido protons to form hydrogen bonds with sulfonyl oxygen atoms. nih.gov In the case of ortho-aminophenyl sulfonamides, both the anti and syn oxygen atoms of the SO₂ group can be involved in N-H⋯O interactions. nih.gov This often results in the formation of specific motifs, such as chains or rings. For instance, in some sulfonamide structures, a dominant chain pattern with an eight-atom repeat unit is formed through hydrogen bonding between amino protons and sulfonyl oxygens. nih.gov
Furthermore, the hydroxyl group of the ethanol moiety is a potent hydrogen bond donor, capable of participating in O-H⋯O interactions with the sulfonyl oxygen atoms of neighboring molecules. The interplay between N-H⋯O and O-H⋯O hydrogen bonds contributes to the stability and specific packing of the molecules in the crystal. The geometric parameters of these interactions, such as bond lengths and angles, are crucial in determining the strength and directionality of the hydrogen-bonding network.
π-Stacking Interactions of Aromatic Moieties
The presence of the aminophenyl ring in Ethanol, 2-[(2-aminophenyl)sulfonyl]- facilitates π-stacking interactions, which are another key element in its supramolecular assembly. These interactions arise from the attractive, non-covalent forces between aromatic rings. The specific geometry of these interactions (e.g., face-to-face, edge-to-face) is dependent on the electronic nature of the aromatic rings and the steric constraints imposed by the rest of the molecule. In many organic crystal structures, π-stacking interactions lead to the formation of columnar or herringbone packing motifs.
Molecular Recognition and Self-Assembly
The combination of directional hydrogen bonds and less directional π-stacking interactions allows for a high degree of molecular recognition and predictable self-assembly in the solid state.
Formation of Molecular Complexes and Synthon Identification
The concept of supramolecular synthons is instrumental in understanding and predicting the hydrogen-bonding patterns in crystals. mdpi.com A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. mdpi.com For aminophenyl sulfonamides, common synthons involve the interaction between the amino group and the sulfonyl group, or the formation of dimers through self-complementary hydrogen bonds. The identification of robust and recurring synthons in the crystal structure of Ethanol, 2-[(2-aminophenyl)sulfonyl]- is key to a rational approach to crystal engineering. wikipedia.org For example, the carboxylic acid…pyridine heterosynthon is a frequently observed motif in cocrystals. nih.gov
Q & A
Q. What are the common synthetic routes for Ethanol,2-[(2-aminophenyl)sulfonyl]-?
Methodological Answer: The synthesis typically involves sulfonation of aniline derivatives followed by esterification. A feasible route includes:
Sulfonation : React 2-nitroaniline with chlorosulfonic acid to form 2-nitrobenzenesulfonyl chloride.
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or Sn/HCl, yielding 2-aminobenzenesulfonyl chloride .
Esterification : React the sulfonyl chloride with ethanol under basic conditions (e.g., NaOH) to form the sulfonate ester.
Key intermediates like sulfonyl chlorides (e.g., , XV-XVII) and hydrogen sulfate esters (e.g., ) are critical for stepwise optimization .
Q. What spectroscopic and computational methods are used to characterize Ethanol,2-[(2-aminophenyl)sulfonyl]-?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the sulfonyl-amine linkage (δ ~7.5–8.5 ppm for aromatic protons; δ ~55–60 ppm for sulfonyl-attached carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₁NO₃S; theoretical ~213.04 g/mol) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N, S content (±0.3% deviation).
- Computational : Density Functional Theory (DFT) predicts electronic properties (e.g., charge distribution on the sulfonyl group) using software like Gaussian .
Advanced Research Questions
Q. How does the sulfonate ester group influence the stability of Ethanol,2-[(2-aminophenyl)sulfonyl]- under varying pH conditions?
Methodological Answer: Design a stability study:
- Experimental Setup : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/37°C.
- Analytical Monitoring : Use HPLC/UV-Vis to track degradation. The sulfonate ester is prone to hydrolysis in acidic conditions (pH <3), forming the corresponding sulfonic acid, while alkaline conditions (pH >10) may cleave the ethanol moiety .
- Kinetics : Calculate half-life (t₁/₂) and degradation rate constants (k) using first-order kinetics.
Q. How can contradictory data on reaction yields from different synthetic protocols be resolved?
Methodological Answer:
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride or oxidized amines).
- Optimization : Adjust stoichiometry (e.g., molar ratios of ethanol to sulfonyl chloride) and reaction time. highlights the role of cyclization temperature (625°C) in minimizing side products .
- Scale-Up Validation : Reproduce small-scale yields (e.g., 70–80%) in pilot batches under inert atmospheres to control oxidation .
Q. What computational approaches elucidate the electronic effects of the sulfonyl group on the aromatic amine’s reactivity?
Methodological Answer:
- DFT Calculations : Model the compound’s HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The sulfonyl group withdraws electron density, reducing the amine’s basicity (pKa ~3–4 vs. ~5 for unsubstituted aniline) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to assess solubility trends. Polar solvents stabilize the sulfonyl-amine dipole, enhancing dissolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
